molecular formula C8H9NO2 B555899 H-D-PHG-OH CAS No. 875-74-1

H-D-PHG-OH

Cat. No.: B555899
CAS No.: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
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Description

H-D-PHG-OH, also known as D-4-hydroxyphenylglycine, is an amino acid derivative with the molecular formula C8H9NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals, particularly antibiotics like amoxicillin and vancomycin .

Mechanism of Action

Target of Action

D-Phenylglycine, also known as D-2-Phenylglycine, D-(-)-alpha-Phenylglycine, or H-D-PHG-OH, primarily targets the enzyme D-Phenylglycine aminotransferase (D-PhgAT). This enzyme is isolated from Pseudomonas stutzeri ST-201 . It plays a crucial role in the reversible stereo-inverting transamination process .

Mode of Action

D-Phenylglycine interacts with its target, D-PhgAT, to catalyze a reversible transamination process. This process involves the conversion of L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . The interaction is facilitated by key residues within the enzyme, such as Arg34 and Arg407, which are involved in substrate recognition .

Biochemical Pathways

The biochemical pathway affected by D-Phenylglycine involves the conversion of L-glutamic acid to benzoylformate. This process is part of the larger L-phenylalanine pathway, which is crucial for the synthesis of many pharmaceuticals . The downstream effects include the production of α-ketoglutarate and D-phenylglycine .

Pharmacokinetics

It’s known that d-phenylglycine can improve the oral absorption of drugs like l-dopa, suggesting that it may have a significant impact on drug bioavailability .

Result of Action

The result of D-Phenylglycine’s action is the production of α-ketoglutarate and D-phenylglycine . This process is potentially useful in the synthesis of D-phenylglycine and D-4-hydroxyphenylglycine using L-glutamate as a low-cost amino donor substrate in one single step .

Action Environment

The action of D-Phenylglycine is influenced by various environmental factors. For instance, the expression of D-PhgAT in Pichia pastoris can be enhanced by co-expressing E. coli chaperonins GroEL-GroES . This suggests that the cellular environment and the presence of certain proteins can significantly influence the action, efficacy, and stability of D-Phenylglycine .

Biochemical Analysis

Biochemical Properties

D-Phenylglycine participates in biochemical reactions through the action of the enzyme D-Phenylglycine aminotransferase (D-PhgAT), which is isolated from Pseudomonas stutzeri ST-201 . This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-Phenylglycine . This interaction highlights the critical role of D-Phenylglycine in the biochemical reactions involving these biomolecules .

Cellular Effects

In cellular processes, D-Phenylglycine has been shown to influence the production of active recombinant protein in Escherichia coli . It has been observed that the co-expression of molecular chaperones with enzymes can increase the yields of active enzymes, including D-Phenylglycine aminotransferase .

Molecular Mechanism

The molecular mechanism of D-Phenylglycine involves its interaction with the enzyme D-Phenylglycine aminotransferase. This enzyme, through a stereo-inverting mechanism, catalyzes the reversible transamination from L-glutamic acid to benzoylformate, producing α-ketoglutarate and D-Phenylglycine . This process involves key residues that control the stereo-inverting behavior of D-Phenylglycine aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, D-Phenylglycine has been used to improve the oral absorption of L-dopa, a drug used for Parkinson’s disease management . The use of D-Phenylglycine resulted in a sustained release of dopamine in the brain striatum, indicating that D-Phenylglycine might be a prodrug of dopamine .

Metabolic Pathways

D-Phenylglycine is produced from glucose through metabolic engineering involving the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) . These enzymes catalyze the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phenylglycine .

Transport and Distribution

D-Phenylglycine has been shown to facilitate the transport of L-dopa through the intestinal peptide transporter I (PepT1), improving its absorption . This suggests that D-Phenylglycine may interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-PHG-OH typically involves the use of D-phenylglycine aminotransferase (D-PhgAT), an enzyme that catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This biocatalytic method is preferred over traditional chemical synthesis due to its environmental friendliness and efficiency.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods using D-phenylglycine aminotransferase. This enzyme is isolated from microorganisms such as Pseudomonas stutzeri and is used in large-scale fermenters to produce the compound in high yields . The process involves optimizing conditions such as pH, temperature, and substrate concentration to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

H-D-PHG-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .

Scientific Research Applications

H-D-PHG-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-PHG-OH is unique due to its hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other molecules, making it a valuable compound in pharmaceutical synthesis and research .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889362
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-74-1
Record name (-)-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine, D-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Record name D-(-)-α-phenylglycine
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Record name PHENYLGLYCINE, D-
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Synthesis routes and methods I

Procedure details

Triethylamine (8.39 ml) was added to a suspension of DL-N-acetyl-2-cyclohexylglycine (10.00 g) obtained from α-aminophenylacetic acid according to a known method [Collect. Czeck. Chem. Commun., 31: 4563 (1996)] in ethyl acetate (50 ml). Ethyl chlorocarbonate (5.28 ml) was dropwise added to the mixture under ice-cooling. The mixture was stirred under ice-cooling for one hour, added with ethyl acetate (150 ml), and washed successively with water and saturated brine. The ethyl acetate solution was concentrated under reduced pressure to give 9.86 g of the title compound as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.39 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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